Cas no 87657-77-0 (Oxyphyllacinol)

Oxyphyllacinol structure
Oxyphyllacinol structure
Nombre del producto:Oxyphyllacinol
Número CAS:87657-77-0
MF:C20H26O3
Megavatios:314.418646335602
MDL:MFCD34593644
CID:2041566
PubChem ID:5320349

Oxyphyllacinol Propiedades químicas y físicas

Nombre e identificación

    • 1-(4-hydroxy-3-methoxyphenyl)-7-phenyl-3-heptanol
    • oxyphyllacinol
    • α-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]benzenepentanol (ACI)
    • Benzenepentanol?
    • CS-0202400
    • F82995
    • HY-N9633
    • AKOS040768046
    • DA-66422
    • 4-(3-hydroxy-7-phenyl-heptyl)-2-methoxy-phenol
    • 4-(3-hydroxy-7-phenylheptyl)-2-methoxyphenol
    • 87657-77-0
    • MS-24621
    • Oxyphyllacinol
    • MDL: MFCD34593644
    • Renchi: 1S/C20H26O3/c1-23-20-15-17(12-14-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,12,14-15,18,21-22H,5-6,9-11,13H2,1H3
    • Clave inchi: DHUCMVAZNHOIPY-UHFFFAOYSA-N
    • Sonrisas: OC1C(OC)=CC(CCC(CCCCC2C=CC=CC=2)O)=CC=1

Atributos calculados

  • Calidad precisa: 314.18819469g/mol
  • Masa isotópica única: 314.18819469g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 23
  • Cuenta de enlace giratorio: 9
  • Complejidad: 301
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.1
  • Superficie del Polo topológico: 49.7Ų

Oxyphyllacinol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
DC Chemicals
DC60026-100mg
Benzenepentanol
87657-77-0 >98%
100mg
$200.0 2023-09-15
MedChemExpress
HY-N9633-10mg
Oxyphyllacinol
87657-77-0 98.14%
10mg
¥2200 2024-07-20
MedChemExpress
HY-N9633-10mM*1 mL in DMSO
Oxyphyllacinol
87657-77-0 98.14%
10mM*1 mL in DMSO
¥1650 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1273070-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
¥5850.00 2024-04-27
1PlusChem
1P0220WV-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
$552.00 2024-04-20
Aaron
AR022157-10mg
Oxyphyllacinol
87657-77-0 98%
10mg
$297.00 2025-02-13
Aaron
AR022157-25mg
Oxyphyllacinol
87657-77-0 98%
25mg
$606.00 2025-02-13
TargetMol Chemicals
T78498-1mg
Oxyphyllacinol
87657-77-0
1mg
¥ 497 2024-07-24
Ambeed
A1487536-5mg
4-(3-Hydroxy-7-phenylheptyl)-2-methoxyphenol
87657-77-0 98%
5mg
$229.0 2024-04-15
TargetMol Chemicals
T78498-500mg
Oxyphyllacinol
87657-77-0
500mg
¥ 14500 2024-07-24

Oxyphyllacinol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
1.2 0 °C; 3 h, 0 °C → rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Thionyl chloride
2.1 -
3.1 -
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
4.2 0 °C; 3 h, 0 °C → rt
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 4

Condiciones de reacción
1.1 -
2.1 Reagents: Hydrogen Catalysts: Palladium
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  rt; 10 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
5.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
2.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 10

Condiciones de reacción
1.1 -
2.1 -
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
2.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
4.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
5.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Water ;  5 °C; 1 h, 5 °C
1.2 Solvents: Dichloromethane ;  5 °C; 1 h, 5 °C; 5 °C → rt; 12 h, rt
2.1 rt; 12 h, 100 °C
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
3.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt
6.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
7.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
3.2 0 °C; 3 h, 0 °C → rt
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 15

Condiciones de reacción
1.1 rt; 12 h, 100 °C
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0.5 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
5.2 0 °C; 3 h, 0 °C → rt
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  40 °C; 1 h, 40 °C; 40 °C → 0 °C
2.2 0 °C; 3 h, 0 °C → rt
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
3.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: 2,6-Lutidine Solvents: Dichloromethane ;  30 min, 0 °C
2.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
3.1 Reagents: Manganese oxide (Mn3O4) Solvents: Pentane ;  2 h, reflux
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  10 min, rt
5.1 Reagents: Carbon monoxide ,  Selenium ;  30 atm, 50 - 100 °C
6.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt
Referencia
Concise and efficient total synthesis of oxyphyllacinol, yakuchione-A and yakuchione-B
Shi, Xiang; et al, Synthetic Communications, 2022, 52(4), 513-520

Oxyphyllacinol Raw materials

Oxyphyllacinol Preparation Products

Oxyphyllacinol Proveedores

Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:87657-77-0)Benzenepentanol,α-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-Oxyphyllacinol
Número de pedido:CRN0501
Estado del inventario:in stock
Cantidad:5mg/20mg/50mg
Pureza:≥98%
Información sobre precios actualizada por última vez:Friday, 14 March 2025 10:55
Precio ($):
Proveedores recomendados
atkchemica
(CAS:87657-77-0)Oxyphyllacinol
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Amadis Chemical Company Limited
(CAS:87657-77-0)Oxyphyllacinol
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Cantidad:5mg/10mg/25mg
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